Cyclohexylamine Cyclohexylamine Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Cyclohexylamine is a primary aliphatic amine consisting of cyclohexane carrying an amino substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate base of a cyclohexylammonium.
Cyclohexylamine is a natural product found in Phaseolus vulgaris and Zanthoxylum asiaticum with data available.
A family of alicyclic hydrocarbons containing an amine group with the general formula R-C6H10NH2.
Brand Name: Vulcanchem
CAS No.: 108-91-8
VCID: VC20874577
InChI: InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
SMILES: C1CCC(CC1)N
Molecular Formula: C6H13N
C6H11NH2
C6H13N
Molecular Weight: 99.17 g/mol

Cyclohexylamine

CAS No.: 108-91-8

Cat. No.: VC20874577

Molecular Formula: C6H13N
C6H11NH2
C6H13N

Molecular Weight: 99.17 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexylamine - 108-91-8

Specification

Description Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Cyclohexylamine is a primary aliphatic amine consisting of cyclohexane carrying an amino substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate base of a cyclohexylammonium.
Cyclohexylamine is a natural product found in Phaseolus vulgaris and Zanthoxylum asiaticum with data available.
A family of alicyclic hydrocarbons containing an amine group with the general formula R-C6H10NH2.
CAS No. 108-91-8
Molecular Formula C6H13N
C6H11NH2
C6H13N
Molecular Weight 99.17 g/mol
IUPAC Name cyclohexanamine
Standard InChI InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
Standard InChI Key PAFZNILMFXTMIY-UHFFFAOYSA-N
Impurities AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT.
SMILES C1CCC(CC1)N
Canonical SMILES C1CCC(CC1)N
Boiling Point 274.1 °F at 760 mmHg (EPA, 1998)
134.5 °C @ 760 mm Hg
134.00 °C. @ 760.00 mm Hg
134.5 °C
274 °F
Colorform Colorless or yellow liquid.
Flash Point 88 °F (EPA, 1998)
88 °F
88 °F, 31 °C (Closed Cup)
28 °C c.c.
Melting Point 0.1 °F (EPA, 1998)
-17.7 °C
-18 °C
0.1 °F
0 °F

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